
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate, also known as L-THP, is a natural product that has been isolated from various sources, including marine sponges and bacteria. L-THP has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is not fully understood. However, studies have suggested that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate exerts its effects through multiple pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and autophagy.
Biochemical and Physiological Effects:
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have antiviral activity against a number of viruses, including HIV, HCV, and HSV. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a wide range of biological activities, making it useful for studying multiple pathways and diseases. However, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. One area of research involves the development of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate analogs with improved solubility and pharmacokinetic properties. Another area of research involves the identification of the specific targets of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate and the mechanisms by which it exerts its effects. Finally, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate may have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Méthodes De Synthèse
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of L-proline with acetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of L-proline with methyl vinyl ketone, followed by reduction with sodium borohydride. Both methods yield (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate with high purity and yield.
Applications De Recherche Scientifique
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the antitumor properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research involves the anti-inflammatory properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Propriétés
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


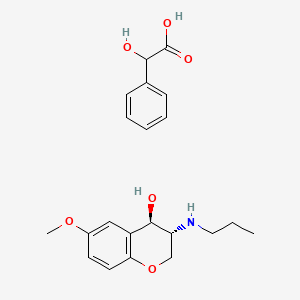

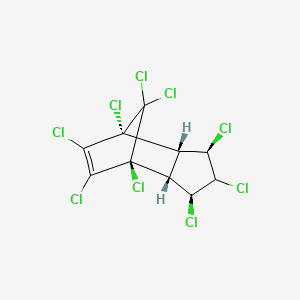
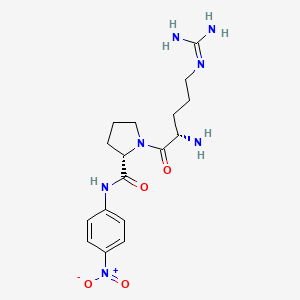
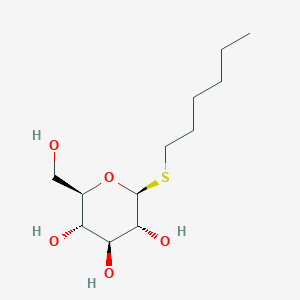
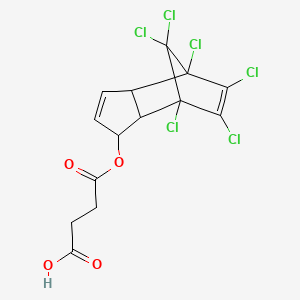
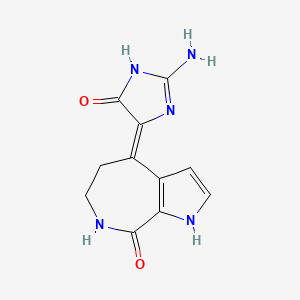
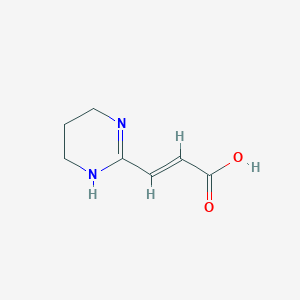
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)